![molecular formula C13H16 B13763003 7-Phenylbicyclo[4.1.0]heptane CAS No. 1132-24-7](/img/structure/B13763003.png)
7-Phenylbicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenylbicyclo[410]heptane is a bicyclic compound characterized by a phenyl group attached to a bicyclo[410]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is catalyzed by transition metals such as platinum (II) or gold (I). The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7-Phenylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of bicyclic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of 7-Phenylbicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions, while the bicyclic framework can provide steric hindrance, influencing the compound’s reactivity and binding properties. These interactions can affect various pathways, including enzymatic reactions and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dichloro-1-phenylbicyclo[4.1.0]heptane: Contains chlorine atoms, which can alter its reactivity and applications.
Bicyclo[4.1.0]heptane: Lacks the phenyl group, making it less complex and potentially less versatile in applications.
Uniqueness
7-Phenylbicyclo[41The combination of the bicyclic framework and the phenyl group provides a distinct set of properties that can be leveraged in synthetic chemistry and material science .
Propiedades
Número CAS |
1132-24-7 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
7-phenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)13/h1-3,6-7,11-13H,4-5,8-9H2 |
Clave InChI |
CIWHBNDTHGFNCI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


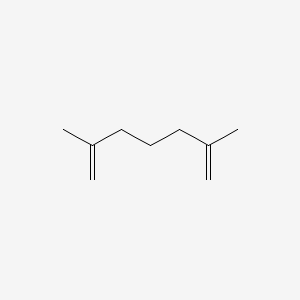

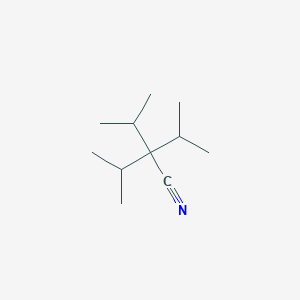


![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
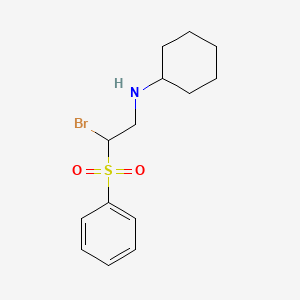
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
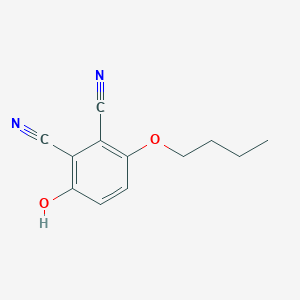
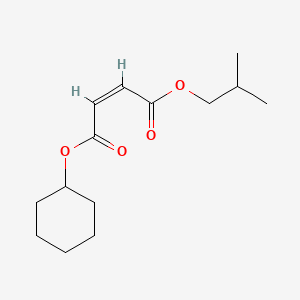
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
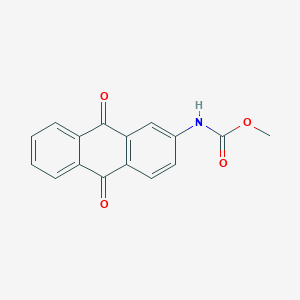
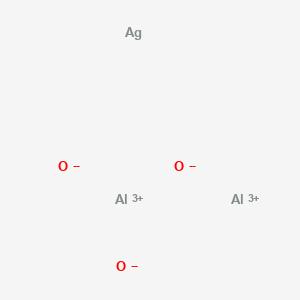
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
